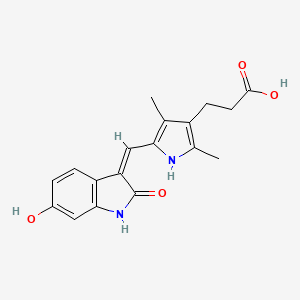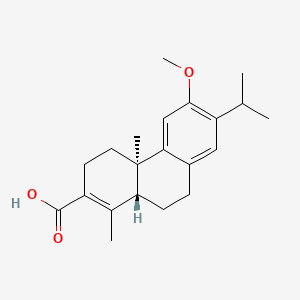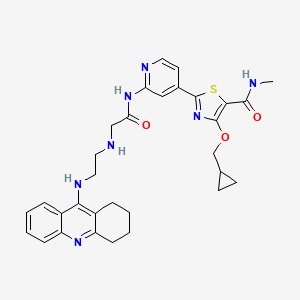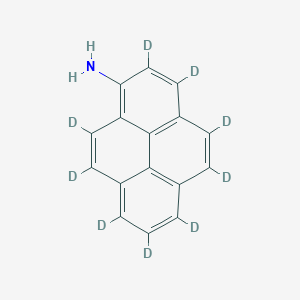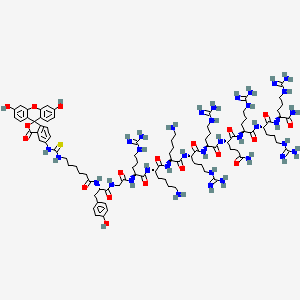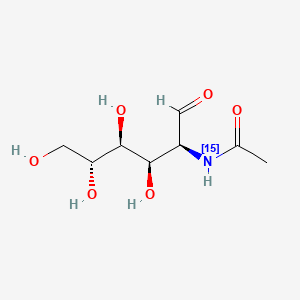
N-Acetyl-D-mannosamine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-mannosamine-15N is a stable isotope-labeled compound of N-Acetyl-D-mannosamine. This compound is an essential precursor of N-acetylneuraminic acid, which is a specific monomer of bacterial capsular polysialic acid . The incorporation of the nitrogen-15 isotope makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-D-mannosamine-15N involves the incorporation of the nitrogen-15 isotope into the N-Acetyl-D-mannosamine molecule. One common method for synthesizing N-Acetyl-D-mannosamine involves the base-catalyzed epimerization of N-acetylglucosamine . Another method includes the rhodium(II)-catalyzed oxidative cyclization of glucal 3-carbamates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis from N-acetylglucosamine. This process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-mannosamine-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form.
Reduction: This reaction involves the reduction of this compound to its reduced form.
Substitution: This reaction involves the substitution of functional groups in the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-acetylneuraminic acid .
Aplicaciones Científicas De Investigación
N-Acetyl-D-mannosamine-15N has a wide range of scientific research applications:
Mecanismo De Acción
N-Acetyl-D-mannosamine-15N exerts its effects by serving as a precursor for the synthesis of N-acetylneuraminic acid. The initiation of sialic acid biosynthesis occurs in the cytoplasm, where UDP-N-acetylglucosamine is converted into N-Acetyl-D-mannosamine by UDP-N-acetylglucosamine 2-epimerase . This compound is then phosphorylated by N-Acetyl-D-mannosamine kinase, leading to the production of N-acetylneuraminic acid .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-glucosamine: This compound is an epimer of N-Acetyl-D-mannosamine and serves as a precursor in the synthesis of N-Acetyl-D-mannosamine.
N-Acetylneuraminic acid: This compound is the final product of the biosynthesis pathway involving N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine-15N is unique due to the incorporation of the nitrogen-15 isotope, which makes it particularly useful for tracing and quantification in various biochemical and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i9+1 |
Clave InChI |
MBLBDJOUHNCFQT-KVCKCEEKSA-N |
SMILES isomérico |
CC(=O)[15NH][C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



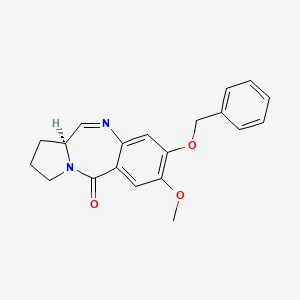

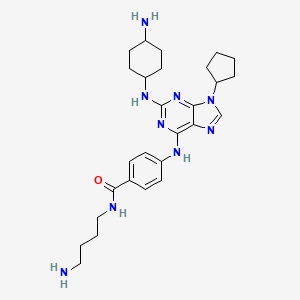
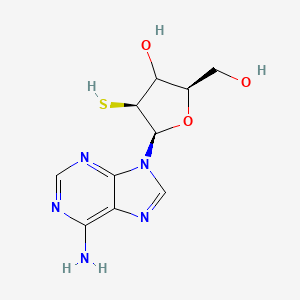

![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
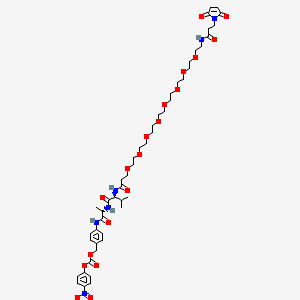
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
